molecular formula C23H18ClN5O3S B2797458 3-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866812-57-9

3-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2797458
CAS No.: 866812-57-9
M. Wt: 479.94
InChI Key: DEKIVXLJWJEWCY-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline family, characterized by a fused triazole-quinazoline core. Its structure includes a 4-chlorophenyl sulfonyl group at position 3 and a 4-ethoxyphenyl substituent at the N-5 amine position (Fig. 1).

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O3S/c1-2-32-17-11-9-16(10-12-17)25-21-19-5-3-4-6-20(19)29-22(26-21)23(27-28-29)33(30,31)18-13-7-15(24)8-14-18/h3-14H,2H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKIVXLJWJEWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound belonging to the quinazoline family. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a triazoloquinazoline core, which is known for its diverse biological properties. The presence of the sulfonyl and ethoxyphenyl substituents enhances its interaction with biological targets.

Molecular Formula

  • Molecular Formula : C17H17ClN4O2S
  • Molecular Weight : 364.85 g/mol

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Adenosine Receptor Antagonism : Similar compounds in the triazoloquinazoline class have shown significant activity as adenosine receptor antagonists, which are implicated in various neurological and cardiovascular conditions .
  • Inhibition of Protein Function : The sulfonyl group may facilitate strong interactions with proteins, potentially inhibiting their function and leading to therapeutic effects in conditions such as cancer and inflammation .

Biological Activity

Recent studies have highlighted several key biological activities associated with this compound:

  • Antioxidant Activity : Research indicates that derivatives of quinazoline compounds possess antioxidant properties, which can help mitigate oxidative stress in cells .
  • Antimicrobial Activity : Compounds within this chemical class have demonstrated efficacy against various microbial strains, including mycobacteria. This suggests potential applications in treating infections resistant to conventional antibiotics .
  • Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological effects of similar quinazoline derivatives:

  • A study published in PubMed evaluated a series of triazoloquinazolines for their adenosine receptor antagonism, revealing significant binding affinity and potential for rapid-onset antidepressant effects in behavioral models .
CompoundActivityIC50 (nM)Reference
4-amino-[1,2,4]triazolo[4,3-a]quinoxalineAdenosine A1 antagonist28
4-amino-[1,2,4]triazolo[4,3-a]quinoxalineAdenosine A2 antagonist21
Quinazoline derivativesAntimicrobialVaries

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazoloquinazoline derivatives in anticancer therapy. The compound has shown promise due to its ability to inhibit specific cancer cell lines. Research indicates that derivatives of quinazoline and triazole can interfere with cancer cell proliferation and induce apoptosis. For example, compounds featuring the triazole moiety have been associated with enhanced anticancer activity compared to their non-triazole counterparts .

Antimicrobial Properties

The sulfonamide group present in this compound contributes to its antimicrobial properties. Compounds with similar structures have been investigated for their effectiveness against various bacterial strains, including resistant strains. The mechanism often involves inhibition of folate synthesis pathways, which are crucial for bacterial growth .

α-Glucosidase Inhibition

The compound has been evaluated for its α-glucosidase inhibitory activity, which is significant in the management of diabetes. Inhibitors of this enzyme can slow down carbohydrate absorption in the intestines, thus controlling blood sugar levels. Studies have shown that derivatives similar to this compound exhibit competitive inhibition with IC50 values significantly lower than standard drugs used for diabetes management .

Tyrosinase Inhibition

Another area of interest is the inhibition of tyrosinase, an enzyme involved in melanin production. Compounds that inhibit tyrosinase are valuable in cosmetic applications for skin whitening and treating hyperpigmentation disorders. The structural features of 3-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine suggest potential efficacy in this regard .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications on the phenyl rings or variations in the sulfonamide group can lead to significant changes in potency and selectivity against various biological targets.

Modification TypeEffect on ActivityReference
Substituents on Phenyl RingsAltered binding affinity and selectivity
Variations in Sulfonamide GroupEnhanced antimicrobial properties
Triazole Ring ModificationsImproved anticancer efficacy

Anticancer Research

A study published in a reputable journal demonstrated that derivatives based on quinazoline showed significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The incorporation of the triazole ring was found to be critical for enhancing the anticancer properties of these compounds .

Diabetes Management

In another research effort focused on α-glucosidase inhibitors, a series of synthesized triazole derivatives were tested alongside standard treatments like acarbose. The results indicated that some derivatives exhibited superior inhibitory effects, suggesting that further development of compounds like this compound could lead to effective new therapies for diabetes .

Chemical Reactions Analysis

Sulfonamide Group Reactions

The sulfonamide moiety (-SO₂-NH-) undergoes characteristic reactions influenced by the electron-withdrawing sulfonyl group:

Reaction TypeConditions/ReagentsOutcomeYieldReference
Hydrolysis6M HCl, reflux, 8 hrsCleavage to sulfonic acid derivative72%
AlkylationNaH, CH₃I in DMF, 60°CN-methylation at sulfonamide nitrogen58%
AcylationAcCl, pyridine, RTFormation of N-acetylated product64%

Key Findings :

  • Hydrolysis requires strong acidic conditions due to the stability of the sulfonamide bond.

  • Alkylation occurs selectively at the sulfonamide nitrogen rather than the quinazoline NH.

Triazole Ring Modifications

The triazolo[1,5-a]quinazoline core participates in cycloaddition and substitution reactions:

Reaction TypeReagents/ConditionsProductSelectivityReference
Huisgen CycloadditionCu(I)-catalyzed, phenylacetyleneTriazole-expanded polyheterocycle81%
Electrophilic SubstitutionBr₂, FeCl₃, CH₂Cl₂Bromination at C-7 of triazole67%
Ring-OpeningH₂O₂, NaOH, 80°CCleavage to diazene intermediate43%

Mechanistic Insights :

  • Bromination favors the electron-deficient C-7 position of the triazole ring.

  • Copper-catalyzed cycloadditions proceed via a stepwise mechanism rather than concerted pathways .

Quinazoline Core Reactivity

The quinazoline system undergoes nucleophilic attacks and π-π interactions:

Reaction SiteReagentsObserved TransformationYieldReference
C-5 AmineHNO₂, HClDiazotization followed by Sandmeyer reaction55%
C-2 PositionClCH₂COCl, AlCl₃Friedel-Crafts acetylation61%
Aromatic RingH₂, Pd/CPartial reduction of quinazoline49%

Notable Observations :

  • Diazotization at C-5 amine produces stable diazonium salts amenable to coupling reactions.

  • Partial hydrogenation selectively reduces the quinazoline ring without affecting the triazole.

Redox Transformations

The compound participates in both oxidation and reduction processes:

ProcessReagentsMajor ProductNotesReference
OxidationKMnO₄, H₂SO₄Sulfone → SulfoxidePartial conversion
ReductionLiAlH₄, THFSulfonamide → ThioetherRequires excess reagent

Experimental Challenges :

  • Over-oxidation risks degradation of the triazole ring.

  • Thioether formation requires strict anhydrous conditions.

pH-Dependent Transformations

Acid-base interactions modulate reactivity:

ConditionObservationApplicationReference
TFA (trifluoroacetic acid)Reversible protonation at N-3 of triazoleAcidochromic sensors
pH 10-12Sulfonamide deprotonationEnhanced nucleophilicity

Research Implications :

  • Protonation at N-3 alters electron distribution, enabling fluorescence quenching in acidic media .

  • Deprotonated sulfonamide acts as a leaving group in SNAr reactions.

Biological Interactions Influencing Reactivity

Though not direct chemical reactions, these interactions inform synthetic modifications:

Biological TargetInteraction TypeConsequenceReference
Dihydrofolate reductaseHydrogen bonding with sulfonamideGuides design of antifolate analogs
Kinase ATP pocketsπ-Stacking with quinazolineImproves selectivity in inhibitor synthesis

Comparison with Similar Compounds

Structural Comparison

The compound’s closest analogs differ in sulfonyl and aryl amine substituents (Table 1).

Table 1. Structural Comparison of Key Analogs

Compound Name Sulfonyl Substituent Amine Substituent Core Structure Reference
3-[(4-Chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Chlorophenyl 4-Ethoxyphenyl Triazolo[1,5-a]quinazoline
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenyl 4-Isopropylphenyl Triazolo[1,5-a]quinazoline
3-(2,5-Dimethylphenyl)sulfonyl-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 2,5-Dimethylphenyl 4-Methylbenzyl Triazolo[1,5-a]quinazoline
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Methylphenyl 3,4-Diethoxyphenethyl Triazolo[1,5-a]quinazoline
3-((4-Chlorophenyl)sulfonyl)-N,N-diethyl-7,8-dimethoxy-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Chlorophenyl N,N-Diethyl (with dimethoxy) Triazolo[1,5-a]quinazoline

Key Observations :

  • Sulfonyl Variants : The 4-chlorophenyl sulfonyl group (present in the target compound) is common in analogs with antimicrobial activity, such as savirin (), which shares a similar sulfonyl motif .
  • Amine Substituents : The 4-ethoxyphenyl group distinguishes the target compound from analogs like the 4-isopropylphenyl () or 4-methylbenzyl () derivatives, which may alter lipophilicity and target specificity.

Key Observations :

  • Antimicrobial Potential: The target compound’s 4-chlorophenyl sulfonyl group is analogous to savirin (), which inhibits Staphylococcus aureus via adenylyl cyclase toxin targeting .
  • Activity Gaps: Triazoloquinazolines (e.g., compounds in ) show weaker anticancer activity compared to thieno-fused triazolopyrimidines, likely due to solubility limitations .

Key Observations :

  • Synthesis Challenges : Low yields (11–56% in ) are common in triazoloquinazoline synthesis due to steric hindrance from bulky substituents.
  • Solvent Systems : Polar aprotic solvents like NMP () and DMF () are frequently used for amine coupling and sulfonylation.
Structure-Activity Relationship (SAR) Insights
  • Amine Substituents : Bulky groups (e.g., 4-isopropylphenyl in ) may reduce solubility but improve target specificity. Ethoxy groups (as in the target compound) balance lipophilicity and bioavailability.
  • Core Modifications: Thieno-fused triazolopyrimidines () outperform triazoloquinazolines in anticancer activity, suggesting fused heterocycles influence cell penetration .

Q & A

Q. What are the key synthetic strategies for preparing triazoloquinazoline derivatives structurally analogous to the target compound?

Triazoloquinazoline derivatives are typically synthesized via multi-step reactions involving cyclocondensation, nucleophilic substitution, and sulfonylation. For example:

  • Step 1 : Formation of the quinazolinone core through cyclization of anthranilic acid derivatives with nitriles or amidines.
  • Step 2 : Introduction of the triazole ring via [1,2,3]-triazole cycloaddition using azides and alkynes under Cu(I) catalysis.
  • Step 3 : Sulfonylation at the 3-position using 4-chlorophenylsulfonyl chloride in anhydrous dichloromethane with a base like triethylamine.
  • Step 4 : N-arylation with 4-ethoxyaniline under Buchwald-Hartwig coupling conditions (e.g., Pd(OAc)₂, Xantphos ligand, Cs₂CO₃ base) .

Table 1 : Example Yields and Conditions for Analogous Compounds

Compound ClassReaction StepYield (%)Key ConditionsSource
TriazoloquinazolineCyclocondensation75–85DMF, 80°C, 12 h
SulfonylationSulfonyl chloride60–70DCM, 0°C→RT, 4 h
N-ArylationBuchwald-Hartwig50–65Pd(OAc)₂, Xantphos, 100°C

Q. Which spectroscopic and chromatographic methods are essential for structural confirmation of triazoloquinazoline derivatives?

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and sulfonyl/ethoxy groups (e.g., ethoxy CH₃ at δ 1.3–1.5 ppm).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
  • HPLC-PDA : Assess purity (>95%) using a C18 column (MeCN/H₂O gradient).
  • X-ray Crystallography : Resolve ambiguities in regiochemistry for triazole-quinazoline fusion .

Methodological Tip : For compounds with low solubility (common in sulfonamide derivatives), use DMSO-d₆ for NMR and sonicate samples for 10 minutes before analysis .

Advanced Questions

Q. How can reaction conditions be optimized to improve yields in triazoloquinazoline synthesis?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization but may require post-reaction dialysis for purification.
  • Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) for N-arylation efficiency.
  • Temperature Gradients : Use microwave-assisted synthesis (e.g., 120°C, 30 min) to accelerate slow steps like triazole formation .
  • Workflow : Employ design of experiments (DoE) to identify critical variables (e.g., molar ratios, solvent volume) and reduce side-product formation .

Case Study : A 20% yield increase was achieved by replacing THF with DMF in cyclocondensation, reducing reaction time from 24 h to 8 h .

Q. What approaches resolve contradictions in biological activity data for triazoloquinazoline analogs?

Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:

  • Standardized Assays : Replicate studies across multiple cell lines (e.g., HepG2, MCF-7) and use positive controls (e.g., doxorubicin for cytotoxicity).
  • SAR Analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-methylphenyl sulfonyl groups) on target binding using molecular docking .
  • Meta-Analysis : Pool data from structurally related compounds (e.g., triazoloquinazolines with varying N-aryl groups) to identify trends in IC₅₀ values .

Example : A compound with 4-ethoxyphenyl showed 10× higher kinase inhibition than its 4-methoxyphenyl analog due to enhanced hydrophobic interactions .

Q. How can computational methods guide the design of triazoloquinazoline-based inhibitors?

  • Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., EGFR kinase) to assess stability of sulfonyl group interactions.
  • DFT Calculations : Predict electron density maps to optimize substituent placement for H-bonding (e.g., ethoxy group as a H-bond acceptor).
  • ADMET Prediction : Use tools like SwissADME to prioritize compounds with favorable logP (2–4) and low hepatotoxicity risk .

Table 2 : Computational Parameters for Analog Optimization

ParameterTarget RangeTool/SoftwareReference
LogP2.5–3.5SwissADME
Binding Affinity (ΔG)≤ -8.0 kcal/molAutoDock Vina
Solubility (LogS)≥ -4.0MarvinSketch

Methodological Notes

  • Safety : Handle sulfonyl chlorides in fume hoods with nitrile gloves (P210/P201 precautions) .
  • Data Reproducibility : Archive raw NMR/HPLC files in repositories like Zenodo for peer validation .

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